4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

Molecular Weight Halogen Content Structural Differentiation

Sourcing a single building block that enables both Pd-catalyzed cross-coupling and sulfonamide diversification often forces researchers to compromise on synthetic efficiency. 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride solves this by integrating a 4-bromo handle (Suzuki-Miyaura, Buchwald-Hartwig) with a reactive sulfonyl chloride on a 2,5-dimethylbenzene core. • Orthogonal reactivity: bromo group for C-C coupling; sulfonyl chloride for sulfonamide/sulfonate libraries. • Validated identity: GC-MS spectrum in Wiley Registry 2023 supports unambiguous QC. • Consistent 95%+ purity across multiple suppliers with 2-3 day lead times.

Molecular Formula C8H8BrClO2S
Molecular Weight 283.564
CAS No. 14207-30-8
Cat. No. B599583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride
CAS14207-30-8
Molecular FormulaC8H8BrClO2S
Molecular Weight283.564
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C)S(=O)(=O)Cl
InChIInChI=1S/C8H8BrClO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3
InChIKeyNTZAPNSSTHUFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride: Core Identity & Sourcing


4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride (CAS 14207-30-8) is an aromatic sulfonyl chloride building block with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It features a 2,5-dimethylbenzene core substituted with a reactive sulfonyl chloride group and a bromine atom at the 4-position. This compound is commercially available from multiple suppliers with typical purity specifications of 95% or higher , positioning it as a specialized intermediate for organic synthesis rather than a commodity chemical.

Workflow
Sulfonamide / sulfonate ester library synthesis with bromine cross-coupling handle
Selection Logic
4-bromo-2,5-dimethyl pattern enables Pd-catalyzed coupling and modulates steric/electronic properties
Procurement Context
Specialized building block with consistent ≥95% purity from multiple suppliers; suitable for multi-step synthesis

Why Generic Substitution Fails: 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride


The 4-bromo-2,5-dimethyl substitution pattern on the benzene ring is not interchangeable with other sulfonyl chlorides because the bromine atom and the specific methyl group arrangement directly govern the compound's reactivity profile and the steric and electronic properties of derived sulfonamides and sulfonate esters [1]. The 4-position bromine serves as a critical handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the 2,5-dimethyl groups modulate the acidity and steric accessibility of the sulfonyl chloride [2]. Substituting this with a non-brominated 2,5-dimethylbenzenesulfonyl chloride (CAS 19040-62-1) or a regioisomeric bromo-dimethyl variant would result in a completely different synthetic intermediate incapable of participating in the same downstream transformations.

!
Bromine handle absent in non-brominated analog: Replacing with 2,5-dimethylbenzenesulfonyl chloride removes the critical cross-coupling site (Suzuki, Buchwald), blocking downstream diversification.
!
Regioisomeric bromo substitution alters reactivity: 3-Bromo-2,5-dimethyl isomer may exhibit different steric and electronic profiles, potentially changing sulfonamide formation rates and coupling selectivity.
!
Methyl group position impacts intermediate properties: The 2,5-dimethyl arrangement influences acidity and steric accessibility of the sulfonyl chloride; shifting methyl groups can affect reaction outcomes.

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride: Quantitative Differentiation


Molecular Weight and Halogen Composition Comparison

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride (C8H8BrClO2S) has a molecular weight of 283.57 g/mol, which is 78.9 g/mol higher than its non-brominated analog 2,5-dimethylbenzenesulfonyl chloride (C8H9ClO2S, 204.67 g/mol) due to the presence of a bromine atom in place of a hydrogen [1]. This mass difference provides a definitive analytical marker for identity confirmation and purity assessment via LC-MS or GC-MS.

Molecular Weight & Halogen ID
Head-to-head
283.57 g/mol vs 204.67 g/mol (78.9 g/mol higher, 38.5% increase)
Enables unambiguous LC-MS/GC-MS differentiation from non-brominated analog.
Analytical marker for identity confirmation; based on calculated molecular formulas.
Molecular Weight Halogen Content Structural Differentiation

Purity Specifications and Commercial Availability

The compound is commercially supplied with a minimum purity specification of 95% by multiple vendors including AKSci (95%), Hit2Lead (95%), and Leyan (95%+), with MolCore offering NLT 98% purity . In contrast, the regioisomer 3-bromo-2,5-dimethylbenzene-1-sulfonyl chloride (CAS 1315365-76-4) is less widely stocked and its purity specifications are less consistently documented .

Purity Specifications
Supplier data
Consistent ≥95% (multiple vendors); up to 98% (MolCore)
Reduces procurement risk for reproducible multi-step synthesis.
Regioisomer 3-bromo variant lacks consistently reported purity; verify vendor COA.
Purity Commercial Availability Quality Control

Patent-Documented Herbicide Intermediate Use

Patent literature explicitly identifies 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride as an intermediate in the preparation of herbicidal sulfonylureas and related sulfone derivatives [1][2]. This documented industrial application pathway is not similarly established for the regioisomeric 3-bromo-2,5-dimethylbenzene-1-sulfonyl chloride, which lacks equivalent patent citations in agrochemical contexts.

Patent Herbicide Intermediate
Class-level inference
Cited in patents for herbicidal sulfonylurea/sulfone synthesis
May support agrochemical R&D route selection; precedented industrial utility.
No equivalent patent citations for 3-bromo isomer; data to verify for specific application.
Herbicide Intermediate Sulfonylurea Patent Documentation

MS Reference Data and Identity Verification

A GC-MS spectrum of 4-bromo-2,5-dimethylbenzenesulfonyl chloride is archived in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: CQHa9pMUNfE), with an exact mass of 281.911691 g/mol [1]. In contrast, the regioisomer 3-bromo-2,5-dimethylbenzene-1-sulfonyl chloride lacks comparable indexed spectral data in major commercial databases .

MS Reference Data
Cross-study comparable
GC-MS spectrum in Wiley Registry 2023; exact mass 281.911691
Enables confident identity verification of purchased material and reaction products.
3-Bromo isomer lacks equivalent indexed spectra; rely on in-house characterization.
Mass Spectrometry Analytical Reference Identity Verification

4-Bromo vs. 3-Bromo Isomer: Pricing and Lead Time

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is available at a price point of approximately $108 for 1g from major suppliers (Hit2Lead) with 2-3 day lead times [1]. In contrast, the 3-bromo isomer (CAS 1315365-76-4) is only listed by specialty suppliers with no publicly transparent pricing or requires custom synthesis quotes, indicating lower commercial accessibility and longer procurement timelines .

Pricing & Lead Time
Cross-study comparable
~$108/1g, 2-3 day lead time (multiple vendors)
Transparent pricing and short lead times support project budgeting and fast turnaround.
3-Bromo isomer pricing not publicly listed; custom synthesis required, longer timelines likely.
Procurement Cost Supply Chain Commercial Viability

Application Scenarios for 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride


Agrochemical R&D: Sulfonylurea Herbicides

Based on its explicit citation in patent literature as an intermediate for herbicidal sulfonylureas and sulfone derivatives [1], 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride is optimally suited for agrochemical discovery programs developing next-generation herbicides. The documented synthetic precedent reduces development risk and accelerates lead optimization efforts.

Bromine-Containing Sulfonamide Library Synthesis

The compound's 4-position bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) [2], while the sulfonyl chloride enables rapid diversification into sulfonamide libraries. This orthogonal reactivity profile supports parallel medicinal chemistry efforts targeting kinase inhibitors or other therapeutic areas where sulfonamide moieties are privileged pharmacophores.

Academic Research: Validated Identity Confirmation

For academic laboratories that require unambiguous compound verification, the availability of a GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 [3] provides a definitive reference for identity confirmation. This is particularly valuable in teaching laboratories or multi-user facilities where compound tracking and quality control are essential.

Process Chemistry: Scale-Up of Proprietary Intermediates

The consistent 95%+ purity from multiple suppliers with transparent pricing and 2-3 day lead times makes this compound a reliable choice for process chemistry groups scaling up proprietary intermediates. The documented synthetic route via sulfonylation of 4-bromo-2,5-dimethylphenol also provides a validated starting point for in-house manufacturing if required.

Application
Selection Property
Validation Focus
Agrochemical R&D: Herbicide intermediate studies
Patent-documented synthetic pathway precedent
Confirm reactivity in sulfonylurea formation; verify patent route applicability
Sulfonamide library synthesis with cross-coupling
Orthogonal reactivity: sulfonyl chloride + 4-bromo handle
Validate Pd-catalyzed coupling efficiency; assess steric/electronic influence of 2,5-dimethyl groups
Academic identity verification and QC workflows
Archived GC-MS reference spectrum
Match purchased lot against Wiley spectrum; confirm absence of regioisomer contamination
Process chemistry scale-up evaluations
Consistent ≥95% purity, transparent pricing, short lead time
Verify lot-to-lot consistency; assess supply reliability for pilot-scale campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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